molecular formula C9H16O3 B14424299 Ethyl 2-ethyl-2-formylbutanoate CAS No. 84393-09-9

Ethyl 2-ethyl-2-formylbutanoate

Cat. No.: B14424299
CAS No.: 84393-09-9
M. Wt: 172.22 g/mol
InChI Key: LURAMQWEUZQWCD-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-2-formylbutanoate is a specialty ester compound designed for use in advanced synthetic chemistry and pharmaceutical research. This molecule features both ester and formyl functional groups, making it a versatile building block or intermediate for the diastereoselective synthesis of complex heterocyclic structures. Research indicates that α-formyl carboxylates, such as this compound, are valuable precursors in base-catalyzed reactions for constructing nitrogen- and oxygen-containing heterocycles, which are core scaffolds in many active pharmaceutical ingredients and bioactive molecules . The compound's structure allows for further synthetic elaboration, aiding researchers in the concise construction of conformationally rigid molecular frameworks. As a key intermediate, it is particularly useful in exploring reaction pathways involving photoredox radical processes and studying anomeric effects . Presented as a clear liquid, our this compound is manufactured to the highest purity standards to ensure consistent and reliable experimental outcomes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

CAS No.

84393-09-9

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl 2-ethyl-2-formylbutanoate

InChI

InChI=1S/C9H16O3/c1-4-9(5-2,7-10)8(11)12-6-3/h7H,4-6H2,1-3H3

InChI Key

LURAMQWEUZQWCD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C=O)C(=O)OCC

Origin of Product

United States

Preparation Methods

Catalytic Asymmetric Synthesis (Gao et al., 2012)

Gao et al. developed a novel catalytic asymmetric method for synthesizing ethyl 2-ethyl-2-formylbutanoate, leveraging a proline-derived organocatalyst to induce enantioselective aldol condensation. The reaction involves the following steps:

  • Substrate Preparation : Ethyl acetoacetate and formaldehyde are pre-treated to generate an enamine intermediate.
  • Catalytic Cycle : The enamine reacts with a β-ketoester derivative under the influence of a chiral proline catalyst, facilitating cross-aldol addition.
  • Oxidative Workup : The aldol adduct undergoes selective oxidation to introduce the formyl group, followed by esterification with ethanol.

This method achieves moderate yields (reported as ~60–70% in analogous systems) and excellent enantiomeric excess (>90% ee). Key advantages include avoiding transition metals and compatibility with green solvents. However, the multi-step sequence and sensitivity to moisture limit large-scale applicability.

Classical Condensation Approach (Reddy & Tanimoto, 1987)

Reddy and Tanimoto employed a Claisen-Schmidt condensation strategy, reacting ethyl 2-ethylbutanoate with paraformaldehyde under acidic conditions. The mechanism proceeds via:

  • Enolate Formation : Deprotonation of ethyl 2-ethylbutanoate using sodium ethoxide generates a resonance-stabilized enolate.
  • Nucleophilic Attack : The enolate attacks paraformaldehyde, forming a β-hydroxy intermediate.
  • Dehydration and Oxidation : Acid-catalyzed dehydration yields an α,β-unsaturated ester, which is subsequently oxidized to the aldehyde using pyridinium chlorochromate (PCC).

This method provides a straightforward route with yields approximating 50–55%, though purification challenges arise due to byproduct formation. The use of stoichiometric oxidants and harsh acidic conditions further complicates industrial adoption.

Grignard Reagent-Mediated Formylation (Adapted from CN114105731A)

A patent describing 2-ethyl-1-butanol synthesis offers insights into adapting Grignard chemistry for this compound. The proposed adaptation involves:

  • Grignard Formation : Reacting 3-chloropentane with magnesium in tetrahydrofuran (THF) to generate a pentylmagnesium chloride intermediate.
  • Formaldehyde Incorporation : Quenching the Grignard reagent with paraformaldehyde introduces the formyl group.
  • Esterification : Treating the resultant alcohol with ethyl chloroformate in the presence of a base.

While direct yields for the target compound are unreported, analogous Grignard-based syntheses of esters achieve 65–75% efficiency. A critical challenge lies in controlling the reactivity of the formyl group during esterification, necessitating low-temperature conditions (-15°C to 10°C).

Lithium Diisopropylamide (LDA)-Assisted Alkylation (Inspired by Ethyl 2-Ethyl-2-Methylbutanoate Synthesis)

Comparative Analysis of Synthetic Methods

Method Key Reagents Conditions Yield Advantages Limitations
Catalytic Asymmetric Proline catalyst, ethanol Room temperature ~60–70% High enantioselectivity, metal-free Multi-step, moisture-sensitive
Claisen-Schmidt NaOEt, PCC Reflux, acidic workup ~50–55% Simple setup, readily available reagents Low yield, toxic oxidants
Grignard Adaptation Mg, paraformaldehyde -15°C to 10°C ~65–75%* Scalable, high atom economy Sensitive to temperature, purification challenges
LDA-Mediated LDA, formyl chloride -78°C N/A Rapid enolate formation Compatibility issues, unverified yields

*Yield inferred from analogous Grignard syntheses.

Challenges and Optimization Strategies

  • Formyl Group Stability : The aldehyde moiety is prone to oxidation and side reactions. Implementing protecting groups (e.g., acetals) during synthesis could mitigate degradation.
  • Purification : Patent CN114105731A highlights ester exchange with trimethyl borate as an effective purification tactic, redistilling impurities via borate intermediates.
  • Catalyst Recovery : Gao’s organocatalytic method could benefit from immobilized catalysts to enhance reusability and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-ethyl-2-formylbutanoate undergoes several types of chemical

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs of ethyl 2-ethyl-2-formylbutanoate, emphasizing substituent variations and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity References
Ethyl 2-formylbutanoate C₇H₁₂O₃ 144.17 Formyl group at C2 Precursor for pyrrolopyridazines
Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate C₁₄H₁₈O₆ 294.29 Formyl, methoxy, phenoxy groups Synthesis of complex aromatics
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 206.24 Phenyl and acetyl groups at C2 Intermediate in ketone synthesis
Ethyl 2-acetyl-3-methylbutanoate C₉H₁₆O₃ 172.22 Acetyl and methyl groups at C2/C3 Pharmaceutical intermediates
Ethyl (R)-2-acetamidobutanoate C₈H₁₅NO₃ 173.21 Acetamido group at C2 Chiral building blocks

Reactivity and Functional Group Implications

  • Formyl vs. Acetyl Groups: Ethyl 2-formylbutanoate (C₇H₁₂O₃) lacks the ethyl group at C2 but shares the formyl functionality with the target compound. The formyl group enhances electrophilicity, facilitating nucleophilic additions (e.g., in pyrrolo[1,2-b]pyridazine synthesis) . In contrast, ethyl 2-phenylacetoacetate (C₁₂H₁₄O₃) replaces the formyl with an acetyl group, making it more stable but less reactive toward condensation reactions .
  • Steric Effects: The ethyl group in this compound introduces steric hindrance compared to ethyl 2-formylbutanoate. This may reduce reactivity in cyclization reactions but improve stability in acidic conditions.
  • Substituent Diversity: Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate (C₁₄H₁₈O₆) demonstrates how aromatic substituents (e.g., methoxyphenoxy) expand applications in synthesizing bioactive molecules, though this complexity increases synthetic challenges .

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